2-(4-Chloro-2-methylphenoxy)acetohydrazide

Organometallic Chemistry Antimicrobial Drug Discovery Coordination Chemistry

Researchers often encounter inconsistent biological activity when sourcing acetohydrazide building blocks due to subtle substitution pattern variations. This 4-chloro-2-methyl isomer (CAS 32022-38-1) provides a structurally authenticated scaffold with demonstrated potency. • Enables synthesis of organotin(IV) complexes with confirmed antimicrobial activity (Complex 6 MIC: 0.0049 µmol/mL against C. albicans and E. coli). • Reliable QC via distinct melting point (149-151°C) for isomer confirmation. • Ideal for medicinal chemistry programs generating hydrazone and thiazolidinone libraries.

Molecular Formula C9H11ClN2O2
Molecular Weight 214.65 g/mol
CAS No. 32022-38-1
Cat. No. B1345735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-2-methylphenoxy)acetohydrazide
CAS32022-38-1
Molecular FormulaC9H11ClN2O2
Molecular Weight214.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(=O)NN
InChIInChI=1S/C9H11ClN2O2/c1-6-4-7(10)2-3-8(6)14-5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13)
InChIKeyJXQVZCTYFYWQGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-2-methylphenoxy)acetohydrazide Technical Profile


2-(4-Chloro-2-methylphenoxy)acetohydrazide (CAS 32022-38-1) is an acetohydrazide derivative containing a 4-chloro-2-methylphenoxy moiety . This compound serves as a versatile building block in medicinal and agricultural chemistry, characterized by a molecular formula of C9H11ClN2O2 and a molecular weight of 214.65 g/mol [1]. As a hydrazide, it is a key intermediate for synthesizing hydrazones, Schiff bases, and heterocyclic derivatives with potential antimicrobial and anthelmintic activities [2].

1

Hydrazide building block for hydrazone, Schiff base, and heterocycle synthesis

Medicinal and agricultural chemistry workflows

2

Organometallic complex precursor for antimicrobial screening studies

Coordination chemistry with metal ions supports activity modulation

3

Chloro-methyl substitution pattern influences reactivity and derivatization outcomes

Position-specific electronic and steric effects

Why Generic Substitution Fails for This Acetohydrazide


Generic substitution of 2-(4-chloro-2-methylphenoxy)acetohydrazide with other in-class acetohydrazides is not advisable due to significant variations in antimicrobial potency, derivatization capacity, and metal complexation behavior. Structural nuances, such as the precise position and nature of substituents on the phenoxy ring, dictate biological activity and synthetic utility [1]. The specific 4-chloro-2-methyl substitution pattern enables distinct coordination chemistry with metal ions and influences the reactivity of the hydrazide group in forming hydrazones and heterocycles [2]. Without head-to-head comparative data, assuming interchangeable activity or performance across analogs can lead to irreproducible results and suboptimal lead compound selection.

Unsubstituted phenoxyacetohydrazides may shift metal coordination behavior and antimicrobial screening readouts.

Different chloro-methyl isomer positions (e.g., 3-methyl) can alter melting point and derivatization reactivity profiles.

Class-level hydrazide reactivity may not directly predict antimicrobial or metal-complex performance without comparative data.

Quantitative Evidence vs. Structural Analogs


Antimicrobial Potency of Organotin(IV) Complexes

The organotin(IV) complex derived from 2-(4-chloro-2-methylphenoxy)acetohydrazide (Ph2SnL1, Complex 6) exhibited significantly enhanced antimicrobial activity compared to the free ligand, demonstrating MIC values of 0.0049 µmol/mL against both C. albicans and E. coli [1]. This potency is comparable to standard drugs Ciprofloxacin and Fluconazole [1]. The biological activity of the complex surpasses that of the free ligand, confirming that metal coordination with this specific hydrazide scaffold amplifies antimicrobial efficacy [1].

Organotin Complex MIC
Head-to-head
Complex 6 MIC 0.0049 µmol/mL vs free ligand (higher MIC)
Reported metal-complex antimicrobial screening context
In vitro C. albicans and E. coli
Organometallic Chemistry Antimicrobial Drug Discovery Coordination Chemistry

Hydrazone and Heterocycle Derivatization Capacity

2-(4-Chloro-2-methylphenoxy)acetohydrazide serves as a critical intermediate for synthesizing bioactive hydrazones and thiazolidinones. Reaction with aromatic aldehydes yields N-(substituted benzylidene)-2-(4-chloro-3-methylphenoxy)acetamide derivatives (3a-e), which upon cyclization with thioglycolic acid produce thiazolidinones (4a-e) [1]. These derivatives were evaluated for antibacterial and antifungal activities, demonstrating the compound's utility as a scaffold for generating diverse chemical libraries with potential antimicrobial properties [1].

Derivatization Utility
Class-level
Forms hydrazones and thiazolidinones with reported antimicrobial properties
Reported synthetic scaffold context; activity depends on specific derivative
Reaction with aromatic aldehydes and thioglycolic acid
Medicinal Chemistry Synthetic Methodology Schiff Base Chemistry

Melting Point as Purity and Identity Indicator

The melting point of 2-(4-chloro-2-methylphenoxy)acetic acid hydrazide is reported as 149°C to 151°C . This property is critical for assessing purity and identity during procurement and use. In contrast, the closely related analog 2-(4-chloro-3-methylphenoxy)acetohydrazide (CAS not specified) is reported to have a melting point of 130–133°C for its derivative 4d [1], indicating that the methyl group position on the phenoxy ring significantly alters thermal properties. This difference can be used to verify compound identity and purity.

Melting Point Identity
Specification review
149–151°C (target) vs 130–133°C (3-methyl isomer derivative)
Supports isomer-specific identity confirmation and purity assessment
Thermal analysis for QC differentiation
Chemical Characterization Quality Control Analytical Chemistry

Optimal Research and Industrial Applications


Organometallic Antimicrobial Agent Development

Given the demonstrated enhancement of antimicrobial activity in organotin(IV) complexes derived from 2-(4-chloro-2-methylphenoxy)acetohydrazide (Complex 6 MIC = 0.0049 µmol/mL against C. albicans and E. coli), this compound is ideally suited for research programs focused on developing novel metal-based antimicrobial agents [1]. Procurement should be prioritized by groups exploring structure-activity relationships in organometallic chemistry and seeking to create potent antimicrobial candidates.

Bioactive Hydrazone and Heterocyclic Library Synthesis

The compound's demonstrated ability to form hydrazones and thiazolidinones with antimicrobial activity makes it a valuable starting material for synthesizing diverse chemical libraries [1]. Medicinal chemists and drug discovery programs seeking to generate novel lead compounds with potential antibacterial and antifungal properties should consider this compound for their scaffold-based synthesis efforts.

Quality Control and Isomer Identity Verification

The distinct melting point range of 149–151°C provides a clear, quantitative metric for quality control [1]. This is particularly valuable in academic and industrial settings where precise identification and purity assessment of this specific isomer are critical, distinguishing it from close analogs like the 3-methyl isomer.

Application
Selection Property
Validation Focus
Organometallic antimicrobial screening studies
Metal-coordination scaffold
Antimicrobial MIC endpoint assessment
Hydrazone and heterocycle library synthesis
Hydrazide reactivity and substitution pattern
Synthetic route and purity verification
Isomer-specific quality control
Melting point range differentiation
Thermal identity confirmation vs positional isomers

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Chloro-2-methylphenoxy)acetohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.